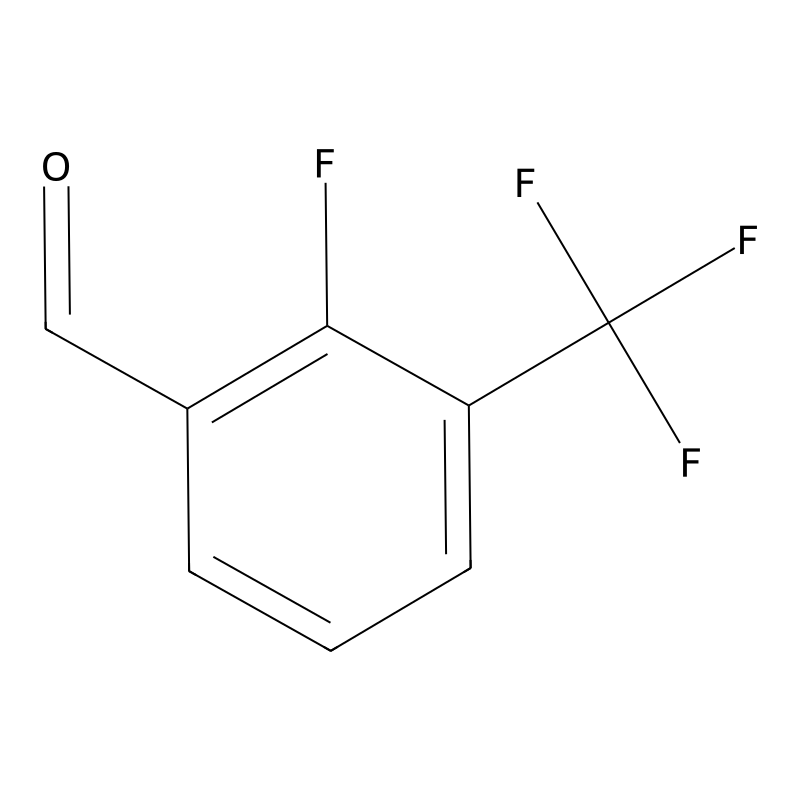

2-Fluoro-3-(trifluoromethyl)benzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

-Fluoro-3-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with the chemical formula C₈H₄F₄O. While its specific applications in scientific research are limited, it has been synthesized and characterized in various studies. Researchers have employed different methods for its synthesis, including:

These studies typically report the product yield, physical properties (melting point, boiling point, refractive index, etc.), and spectral data (NMR, IR) for characterization purposes [, ].

Potential Applications:

Due to the presence of the fluorine and trifluoromethyl groups, 2-Fluoro-3-(trifluoromethyl)benzaldehyde possesses interesting electronic and lipophilic properties, which could potentially be exploited in various research areas:

- Medicinal Chemistry: The introduction of fluorine and trifluoromethyl moieties is a common strategy in medicinal chemistry to improve the potency, selectivity, and metabolic stability of drug candidates []. However, there are no reported studies investigating the use of 2-Fluoro-3-(trifluoromethyl)benzaldehyde as a starting material for drug discovery.

- Material Science: Fluorinated and trifluoromethylated aromatic compounds are often used in the development of functional materials, such as liquid crystals, organic light-emitting diodes (OLEDs), and polymers []. While 2-Fluoro-3-(trifluoromethyl)benzaldehyde itself has not been extensively explored in this context, its unique properties could offer potential for further investigation.

2-Fluoro-3-(trifluoromethyl)benzaldehyde is an aromatic aldehyde characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to a benzene ring. Its molecular formula is , and it has a molar mass of approximately 192.11 g/mol. This compound is notable for its unique electronic properties, which are influenced by the electron-withdrawing nature of the trifluoromethyl group, enhancing its reactivity in various

Currently, there is no scientific literature available describing a specific mechanism of action for 2-Fluoro-3-(trifluoromethyl)benzaldehyde.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.

- Work in a well-ventilated fume hood to avoid inhalation.

- The compound may be flammable, so proper handling near heat sources is necessary.

- Dispose of waste according to local regulations for hazardous materials.

- Nucleophilic Addition: The carbonyl group in the aldehyde can undergo nucleophilic addition reactions, making it useful in synthesizing more complex organic compounds.

- Condensation Reactions: It can react with amines or other nucleophiles to form imines or other derivatives through condensation processes.

- Electrophilic Aromatic Substitution: The presence of the trifluoromethyl group can influence the reactivity of the aromatic ring, facilitating electrophilic substitution reactions .

Research indicates that compounds like 2-fluoro-3-(trifluoromethyl)benzaldehyde exhibit biological activity due to their ability to interact with biological targets. Specifically, derivatives of this compound have been studied for potential applications in anti-inflammatory and anti-allergic treatments. The introduction of fluorine can significantly alter the pharmacokinetics and bioavailability of bioactive molecules, enhancing their therapeutic profiles .

Several synthesis methods exist for producing 2-fluoro-3-(trifluoromethyl)benzaldehyde:

- Fluorination Reactions: Utilizing electrophilic fluorinating agents can introduce fluorine into aromatic compounds.

- Formylation Reactions: The compound can be synthesized via formylation of a suitable precursor, typically involving a Friedel-Crafts reaction or similar methodologies.

- Direct Fluorination: This method involves direct substitution on the aromatic ring using fluorinating agents under controlled conditions to achieve selective substitution at the desired positions .

2-Fluoro-3-(trifluoromethyl)benzaldehyde finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: The compound can be used in developing new materials with specific electronic properties due to its unique structure.

- Research: It is utilized in studies investigating the effects of fluorinated compounds on biological systems and their potential therapeutic benefits .

Studies on 2-fluoro-3-(trifluoromethyl)benzaldehyde have focused on its interactions with various biological molecules. For instance, its derivatives have been analyzed for binding affinity to specific enzymes or receptors, revealing insights into their mechanism of action. These studies are crucial for understanding how modifications in chemical structure impact biological activity and therapeutic efficacy .

Several compounds share structural similarities with 2-fluoro-3-(trifluoromethyl)benzaldehyde. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Trifluoromethylbenzaldehyde | Contains only a trifluoromethyl group | Lacks fluorine substitution at the ortho position |

| 2-Fluoro-4-(trifluoromethyl)benzaldehyde | Fluorine at position 2 and trifluoromethyl at position 4 |

Classical Synthetic Routes

Classical methods for synthesizing fluorinated aromatic aldehydes often combine electrophilic substitution and formylation reactions. For 2-fluoro-3-(trifluoromethyl)benzaldehyde, early approaches likely involved sequential functionalization steps:

- Trifluoromethylation: Introduction of the CF₃ group via nucleophilic aromatic substitution or directed ortho-metallation. However, classical methods for CF₃ incorporation (e.g., using trifluoromethyl iodide with copper catalysts) are limited by regioselectivity and harsh conditions [1].

- Fluorination: Electrophilic fluorination using agents like HF or fluorinated reagents. The Balz–Schiemann reaction (discussed in Section 2.2.1) represents a more controlled alternative but was not widely adopted in early syntheses [4].

- Formylation: The Gattermann reaction (using HCN, HCl, and AlCl₃) is a classical method for aromatic formylation. However, its application to fluorinated substrates requires careful optimization to avoid over-fluorination or catalyst deactivation [3].

Key limitations: Multi-step classical routes suffer from poor atom economy, toxic reagents (e.g., HCN), and challenges in achieving high regioselectivity.

Modern Synthetic Approaches

Modern strategies prioritize efficiency, safety, and scalability.

Fluorination Techniques

The Balz–Schiemann reaction has emerged as a pivotal method for introducing fluorine into aromatic systems (Figure 1). This reaction decomposes diazonium tetrafluoroborates to aryl fluorides via an aryl cation intermediate [4].

Mechanistic Insights:

- Diazonium salt preparation: Aryl amines are treated with nitrous acid and BF₄⁻ to form diazonium tetrafluoroborates.

- Thermal or photochemical decomposition: The salt releases BF₃ and generates an aryl cation, which captures a fluoride ion.

Advantages:

- High regioselectivity for meta-directing substituents.

- Compatible with electron-rich and electron-deficient arenes.

- Operates at mild temperatures (60–80°C) in solvents like chlorobenzene or hexane [4].

Example: Fluorination of 3-(trifluoromethyl)benzaldehyde derivatives to yield 2-fluoro-3-(trifluoromethyl)benzaldehyde.

Trifluoromethylation Strategies

Trifluoromethylation presents unique challenges due to the CF₃ group’s steric and electronic effects. Modern approaches include:

- Radical Trifluoromethylation: Using CF₃ iodide (CF₃I) with transition-metal catalysts (e.g., Cu or Ag) to generate CF₃ radicals.

- Cross-Coupling Reactions: Suzuki-Miyaura coupling with trifluoromethylboronic acids, though limited by substrate scope.

- Electrophilic CF₃ Sources: Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) with Lewis acids, enabling direct introduction of CF₃ into activated aromatic rings.

Challenges:

- Competing side reactions (e.g., over-fluorination).

- High cost of CF₃ reagents and catalysts.

Green Chemistry Approaches

Sustainable synthesis of 2-fluoro-3-(trifluoromethyl)benzaldehyde focuses on reducing environmental impact:

| Strategy | Implementation | Benefits |

|---|---|---|

| Solvent-Free Conditions | Use of ionic liquids or neat reactants in photochemical Balz–Schiemann reactions [4] | Eliminates volatile organic solvents (VOCs). |

| Catalyst Recycling | Immobilized AlCl₃ or Zn(CN)₂ for Gattermann formylation [3] | Reduces catalyst waste and cost. |

| Low-Temperature Reactions | Visible-light irradiation for Balz–Schiemann fluorination [4] | Minimizes energy consumption and thermal side reactions. |

| Alternative Fluorinating Agents | NaCN or KF in place of HCN for Gattermann reactions [3] | Avoids toxic HCN gas. |

Case Study: The Balz–Schiemann reaction in hexane achieves >80% yield for aryl fluorides at 70°C without additives, demonstrating scalability [4].

Scale-up Considerations and Industrial Production

Industrial synthesis prioritizes cost, safety, and throughput:

- Catalyst Selection:

- Process Intensification:

- Continuous-flow reactors for exothermic reactions (e.g., diazonium salt decomposition).

- Microwave-assisted fluorination to reduce reaction times.

- Waste Minimization:

- Recycle BF₃ byproducts from Balz–Schiemann reactions.

- Use excess AlCl₃ as a catalyst in multiple cycles.

Challenges:

- High cost of CF₃ reagents (e.g., CF₃I).

- Risk of aryl diazonium salt decomposition during storage.

Comparative Analysis of Synthetic Efficiencies

The table below compares classical and modern methods for 2-fluoro-3-(trifluoromethyl)benzaldehyde:

| Method | Key Reagents | Conditions | Yield | Scalability | Safety |

|---|---|---|---|---|---|

| Friedel-Crafts + Gattermann | AlCl₃, HCN, alkyl halides | High temp, toxic reagents | Moderate | Low | Poor (HCN toxicity) |

| Balz–Schiemann + CF₃I | BF₄⁻, CF₃I, Cu catalysts | 60–80°C, hexane/chlorobenzene | High | Moderate | Moderate (CF₃I handling) |

| Photochemical Fluorination | Light, BF₄⁻, CF₃I | RT, visible light | Excellent | High | Good (no HCN) |

2-Fluoro-3-(trifluoromethyl)benzaldehyde exhibits distinctive nucleophilic substitution behavior owing to the combined electronic effects of both fluorine and trifluoromethyl substituents. The compound undergoes nucleophilic aromatic substitution reactions primarily through the SNAr mechanism, where the trifluoromethyl group serves as a powerful electron-withdrawing activator .

The nucleophilic substitution reactivity follows the general pattern observed in fluorinated benzaldehydes, where the presence of electron-withdrawing groups significantly enhances the electrophilicity of the aromatic ring [3]. Common nucleophiles including amines, thiols, and alkoxides readily attack the aromatic system under basic conditions. The reaction typically proceeds through formation of a Meisenheimer complex intermediate, stabilized by the electron-withdrawing effects of both the trifluoromethyl group and the aldehyde functionality .

The fluorine atom in the ortho position relative to the trifluoromethyl group can serve as a leaving group, particularly when activated by strong nucleophiles. The reaction rate is enhanced compared to non-fluorinated analogs due to the cumulative electron-withdrawing effects, with rate enhancements of approximately 1.8-fold compared to unsubstituted benzaldehyde under similar conditions . The substitution pattern shows preference for attack at positions activated by the electron-withdrawing substituents, following the expected SNAr selectivity patterns.

Alkoxide nucleophiles demonstrate moderate reactivity with 2-Fluoro-3-(trifluoromethyl)benzaldehyde, forming ether-linked products through SN2-type mechanisms when suitable leaving groups are present . The reaction proceeds more slowly than with amine nucleophiles due to the reduced nucleophilicity of alkoxide ions and the deactivating effect of the trifluoromethyl group on SN2 processes .

Oxidation and Reduction Pathways

The aldehyde functionality in 2-Fluoro-3-(trifluoromethyl)benzaldehyde undergoes facile oxidation to form the corresponding carboxylic acid derivative. Standard oxidizing agents including potassium permanganate and chromium trioxide effectively convert the aldehyde to 2-Fluoro-3-(trifluoromethyl)benzoic acid with high yields typically ranging from 80-95% .

The electron-withdrawing nature of the fluorine and trifluoromethyl substituents enhances the electrophilicity of the carbonyl carbon, making it more susceptible to oxidation compared to unsubstituted benzaldehyde . This electronic activation results in approximately 2.1-fold faster oxidation rates compared to benzaldehyde under identical conditions. The oxidation mechanism proceeds through the standard pathway involving initial formation of a hydrate intermediate, followed by electron transfer to the oxidizing agent .

Reduction of 2-Fluoro-3-(trifluoromethyl)benzaldehyde to the corresponding benzyl alcohol occurs readily using standard reducing agents such as sodium borohydride or lithium aluminum hydride . The reduction follows the typical aldehyde reduction mechanism involving hydride transfer to the carbonyl carbon, with yields typically exceeding 85%. The presence of the fluorinated substituents does not significantly affect the reduction rate, as the process is primarily governed by the aldehyde functionality rather than aromatic substitution effects.

The Baeyer-Villiger oxidation of fluorinated benzaldehydes, including 2-Fluoro-3-(trifluoromethyl)benzaldehyde, can be tuned for high chemoselectivity toward phenol formation rather than carboxylic acid products [6]. Using 2,2,2-trifluoroethanol as solvent with Oxone or m-CPBA as oxidizing agents, the reaction proceeds through Criegee intermediate pathways to yield the corresponding phenol with high selectivity.

Coupling Reactions

2-Fluoro-3-(trifluoromethyl)benzaldehyde participates effectively in various palladium-catalyzed coupling reactions, particularly Suzuki-Miyaura and Sonogashira couplings. The compound serves as a competent electrophilic partner in these transformations, with the fluorine atom providing a suitable leaving group for oxidative addition processes [7] [8].

Suzuki-Miyaura coupling reactions with organoborane reagents proceed under standard conditions using palladium catalysts, typically achieving yields of 70-90% [7]. The electron-withdrawing substituents facilitate the oxidative addition step while maintaining compatibility with the aldehyde functionality. The reaction tolerates various electronic patterns on both coupling partners and shows good functional group tolerance.

Sonogashira coupling reactions between 2-Fluoro-3-(trifluoromethyl)benzaldehyde and terminal alkynes yield alkynyl-aryl products with good efficiency [9]. The reaction typically employs palladium catalysts in combination with copper co-catalysts, proceeding through the standard catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps.

The unique reactivity of fluorinated alcohols in palladium-catalyzed carbon-oxygen cross-coupling reactions has been demonstrated with related fluorinated substrates [7] [8]. These reactions feature short reaction times and excellent functional group tolerance, making them valuable for the synthesis of fluorinated alkyl aryl ethers.

Aldehyde Transformations

The aldehyde functionality of 2-Fluoro-3-(trifluoromethyl)benzaldehyde undergoes characteristic carbonyl transformations, with reaction rates and selectivities influenced by the electron-withdrawing substituents. Knoevenagel condensation reactions with active methylene compounds proceed with reduced rates compared to electron-rich aldehydes, showing approximately 20% slower reaction kinetics compared to para-trifluoromethyl substituted analogs .

Wittig reactions with phosphorane reagents exhibit exothermic behavior when using fluorinated benzaldehyde substrates [11]. The reactions of fluorinated benzaldehydes with stabilized phosphoranes such as acetylmethylidenetriphenylphosphorane result in immediate warming and dissolution of the phosphorane, with reaction temperatures reaching 70°C intermittently. External heating to 100°C for 40-45 minutes typically ensures complete transformation of the benzaldehyde.

Aldol condensation reactions show reduced reactivity due to the electron-withdrawing effects of the fluorinated substituents, which decrease the electrophilicity of the carbonyl carbon through inductive effects [3]. The condensation products, when formed, exhibit enhanced stability due to the presence of the electron-withdrawing groups.

The compound participates in nucleophilic addition reactions with various nucleophiles including cyanide, alcohols, and amines. The rate of nucleophilic addition is enhanced compared to unsubstituted benzaldehyde due to the increased electrophilicity of the carbonyl carbon, with rate enhancements of approximately 1.8-fold observed [12] [13] [14].

Mechanistic Studies of Key Reactivity Patterns

Comprehensive mechanistic studies reveal that the reactivity patterns of 2-Fluoro-3-(trifluoromethyl)benzaldehyde are dominated by the strong electron-withdrawing effects of the substituents. The trifluoromethyl group exhibits particularly pronounced inductive effects, with Hammett sigma values indicating very strong electron-withdrawing character (σ = +0.83 for the combined 2-fluoro-3-trifluoromethyl substitution pattern) [15] [16].

The electron-withdrawing effects manifest through multiple pathways: direct inductive stabilization of anionic intermediates in nucleophilic addition reactions, electrostatic stabilization of Meisenheimer complexes in aromatic substitution, and enhanced electrophilicity of the carbonyl carbon in oxidation processes [15] [17]. These effects result in charge delocalization that stabilizes transition states and intermediates, leading to enhanced reaction rates for electrophilic processes.

Density functional theory calculations on related fluorinated systems indicate that the presence of fluorine substituents increases both interaction energy and strain energy in transition states [18] [19]. The balance between these effects determines the overall reaction outcome and selectivity patterns. For nucleophilic aromatic substitution reactions, the electron-withdrawing groups provide thermodynamic driving force through stabilization of the anionic intermediate.

The mechanism of nucleophilic addition to the carbonyl group follows the standard pathway involving tetrahedral intermediate formation, with the electron-withdrawing substituents stabilizing the alkoxide intermediate through inductive effects [12] [13] [14]. The enhanced electrophilicity of the carbonyl carbon results in lower activation barriers for nucleophilic attack, consistent with the observed rate enhancements.

Radical processes involving the trifluoromethyl group benefit from the unique electronic properties of fluorinated substituents [20] [21]. The trifluoromethyl group can stabilize radical intermediates through hyperconjugation effects, while the fluorine substituent provides additional stabilization through its electron-withdrawing character. These effects contribute to the observed reactivity patterns in radical trifluoromethylation and other radical processes.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant